molecular formula C25H23ClF3NO4S B14734998 [4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate CAS No. 5912-46-9

[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate

Cat. No.: B14734998
CAS No.: 5912-46-9
M. Wt: 526.0 g/mol
InChI Key: WPRUBIGCUMWBEU-UHFFFAOYSA-N
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Description

[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic and aliphatic structures, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate typically involves multiple steps, including the formation of intermediate compounds The process begins with the preparation of the butan-2-yl-(4-chlorobenzoyl)amine, followed by its reaction with a phenyl derivative

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, [4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate can be studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of [4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the aromatic rings provide structural stability.

Comparison with Similar Compounds

Similar Compounds

    [4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] benzenesulfonate: Lacks the trifluoromethyl group, which may reduce its binding affinity and selectivity.

    [4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(methyl)benzenesulfonate: The methyl group is less electronegative than the trifluoromethyl group, potentially altering the compound’s reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in [4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate distinguishes it from similar compounds. This group enhances the compound’s chemical stability, binding affinity, and selectivity, making it a valuable candidate for various applications.

Properties

CAS No.

5912-46-9

Molecular Formula

C25H23ClF3NO4S

Molecular Weight

526.0 g/mol

IUPAC Name

[4-[[butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate

InChI

InChI=1S/C25H23ClF3NO4S/c1-3-17(2)30(24(31)19-9-11-21(26)12-10-19)16-18-7-13-22(14-8-18)34-35(32,33)23-6-4-5-20(15-23)25(27,28)29/h4-15,17H,3,16H2,1-2H3

InChI Key

WPRUBIGCUMWBEU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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